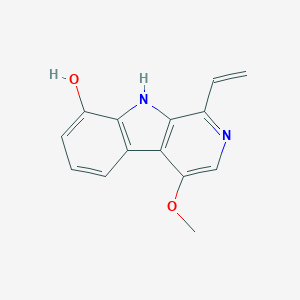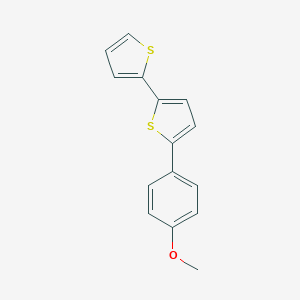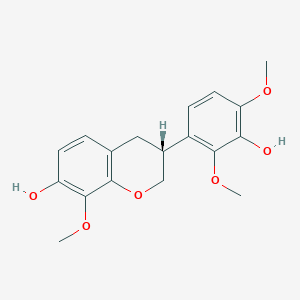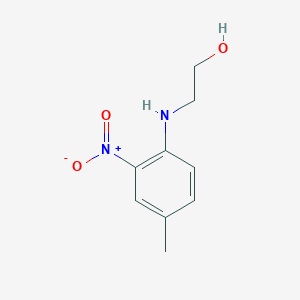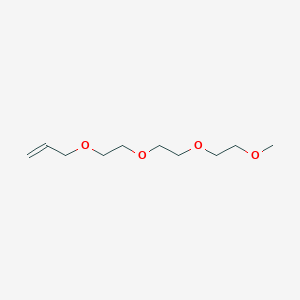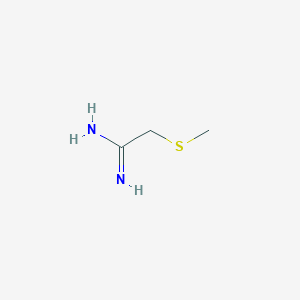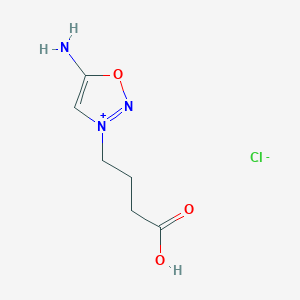
3-(3-Carboxypropyl) sydnone imine monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Carboxypropyl) sydnone imine monohydrochloride is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. This compound is a member of the sydnone family and has been found to exhibit unique properties that make it useful in biochemical and physiological studies.
Mechanism Of Action
The mechanism of action of 3-(3-Carboxypropyl) sydnone imine monohydrochloride is not fully understood. However, it has been suggested that the compound may exert its anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle.
Biochemical And Physiological Effects
Studies have shown that 3-(3-Carboxypropyl) sydnone imine monohydrochloride can induce cell death in various cancer cell lines. It has also been found to inhibit the growth of tumors in animal models. Additionally, this compound has been shown to exhibit anti-inflammatory and antioxidant properties.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3-(3-Carboxypropyl) sydnone imine monohydrochloride in laboratory experiments is its ability to selectively target cancer cells while leaving normal cells unharmed. However, the compound has a relatively short half-life, which can limit its usefulness in certain experiments.
Future Directions
There are several future directions for research involving 3-(3-Carboxypropyl) sydnone imine monohydrochloride. One area of interest is the development of more stable analogs of the compound that can be used in a wider range of experiments. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in cancer treatment and diagnosis.
Synthesis Methods
The synthesis of 3-(3-Carboxypropyl) sydnone imine monohydrochloride involves the reaction of sydnone with 3-bromo propionic acid followed by the addition of sodium cyanide. The resulting compound is then reacted with hydrochloric acid to form the monohydrochloride salt.
Scientific Research Applications
3-(3-Carboxypropyl) sydnone imine monohydrochloride has been extensively studied for its potential applications in various fields of science. One of the most significant areas of research has been in the field of medicinal chemistry, where this compound has been found to exhibit promising anti-cancer activity. It has also been studied for its potential use as a diagnostic tool in cancer imaging.
properties
CAS RN |
19951-51-0 |
|---|---|
Product Name |
3-(3-Carboxypropyl) sydnone imine monohydrochloride |
Molecular Formula |
C6H10ClN3O3 |
Molecular Weight |
207.61 g/mol |
IUPAC Name |
4-(5-aminooxadiazol-3-ium-3-yl)butanoic acid;chloride |
InChI |
InChI=1S/C6H9N3O3.ClH/c7-5-4-9(8-12-5)3-1-2-6(10)11;/h4H,1-3H2,(H2-,7,8,10,11);1H |
InChI Key |
NNENUHGUFMNODS-UHFFFAOYSA-N |
SMILES |
C1=C(ON=[N+]1CCCC(=O)O)N.[Cl-] |
Canonical SMILES |
C1=C(ON=[N+]1CCCC(=O)O)N.[Cl-] |
synonyms |
4-(5-amino-1-oxa-2-aza-3-azoniacyclopenta-2,4-dien-3-yl)butanoic acid chloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



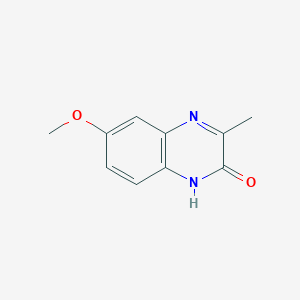
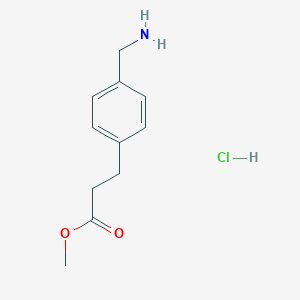
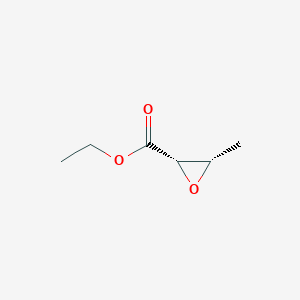
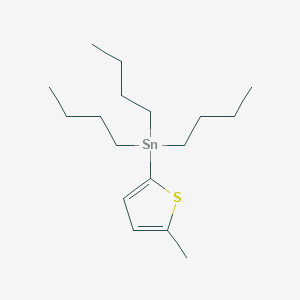
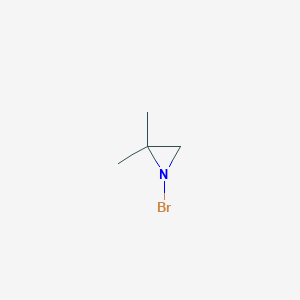
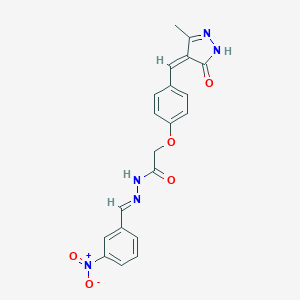
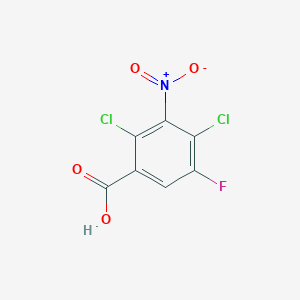
![2-{[(2-Methylphenyl)(phenyl)methoxy]methyl}oxirane](/img/structure/B10298.png)
